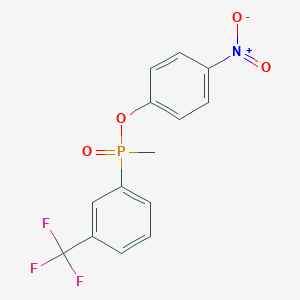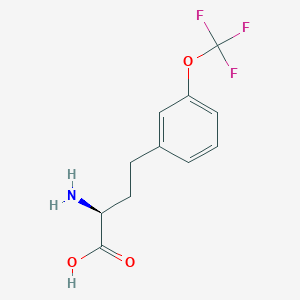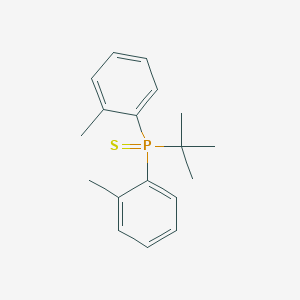
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, two methylphenyl groups, and a sulfanylidene-lambda~5~-phosphane core
Métodos De Preparación
The synthesis of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of tert-butyl chloride with bis(2-methylphenyl)phosphine sulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological macromolecules, potentially affecting their structure and function.
Comparación Con Compuestos Similares
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as tert-butyl-bis(2-methylphenyl)phosphane and other phosphine derivatives. These compounds share similar structural features but differ in their reactivity and applications. The presence of the sulfanylidene group in this compound imparts unique properties that distinguish it from other phosphine derivatives.
Similar compounds include:
- tert-butyl-bis(2-methylphenyl)phosphane
- tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane
Propiedades
Número CAS |
918962-32-0 |
|---|---|
Fórmula molecular |
C18H23PS |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H23PS/c1-14-10-6-8-12-16(14)19(20,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
Clave InChI |
LCIOOVDKYSSHPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


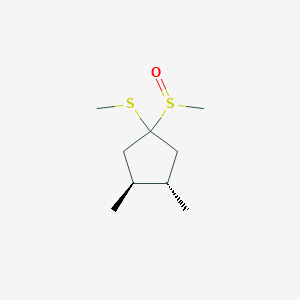

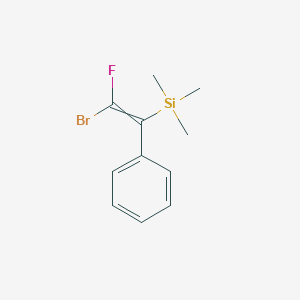
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
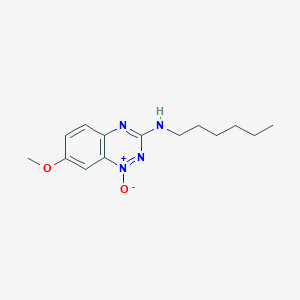

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
